L-Sorbitol

Physical characterization Quality control Polymorph identification

Researchers requiring stereochemically pure, non-metabolizable L-sorbitol for chiral synthesis often face isomer contamination and supply scarcity. L-Sorbitol (CAS 6706-59-8) addresses these challenges: • >1000-fold dehydrogenase discrimination vs. D-sorbitol ensures enantioselective probe reliability • Non-caloric, non-metabolizable profile enables diabetic-friendly sweetener development • Critical precursor for L-DBS homochiral hydrogelators in stereoselective drug delivery Available in ≥97% purity with global shipping.

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 6706-59-8
Cat. No. B1681057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Sorbitol
CAS6706-59-8
SynonymsSorbitol, L-;  L-Glucitol; 
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1
InChIKeyFBPFZTCFMRRESA-FSIIMWSLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Sorbitol Baseline Characterization


L-Sorbitol (L-glucitol, CAS 6706-59-8) is the L-enantiomer of the six-carbon sugar alcohol glucitol, existing as a white to off-white crystalline powder with molecular formula C₆H₁₄O₆ and molecular weight 182.17 g/mol [1]. This rare stereoisomer is a non-nutritive, non-metabolizable sugar alcohol that serves as a biochemical reagent and chiral building block in life science research . L-Sorbitol is structurally distinct from its enantiomer D-sorbitol (CAS 50-70-4), the widely commercialized sugar alcohol used as a sweetener and pharmaceutical excipient, and from mannitol (CAS 69-65-8), which differs only in the orientation of the hydroxyl group at C2 [2].

Chiral reference standard for enantiomeric attribution
Non-metabolizable sugar alcohol probe for metabolic studies
Stereochemical control in L-DBS gelator and biocatalytic synthesis

Why L-Sorbitol Cannot Be Substituted


Despite sharing an identical molecular formula and many physicochemical properties with its D-enantiomer, L-sorbitol exhibits fundamentally different behavior in chiral environments, enzymatic reactions, and stereospecific synthetic pathways [1]. While D-sorbitol is readily metabolized by mammalian systems and serves as a bulk commodity sweetener, L-sorbitol is either not metabolized or metabolized to a significantly lesser extent [2]. This metabolic differentiation is critical for applications requiring non-caloric or non-metabolizable components. Furthermore, enzymes that act on sugar alcohols demonstrate pronounced stereoselectivity—a dehydrogenase characterized from soil bacteria exhibited specific activities of 115 U/mg for D-sorbitol versus only 0.1 U/mg for L-sorbitol, a >1000-fold discrimination [3]. Substituting L-sorbitol with the more readily available D-sorbitol in stereospecific syntheses, chiral material fabrication, or enzymatic bioconversion workflows would result in either complete reaction failure or the generation of unintended stereoisomers with distinct biological or material properties. The quantitative evidence below establishes the precise dimensions along which L-sorbitol must be evaluated against specific comparators for scientifically sound procurement decisions.

Enzyme stereoselectivity
Dehydrogenase activity may differ >1000-fold between L- and D-sorbitol, shifting biocatalytic outcomes.
Chiral product divergence
Substituting D-sorbitol yields the opposite enantiomer in gelator and rare sugar synthesis, altering material properties.
Metabolic fate mismatch
Reported non-metabolizable profile of L-sorbitol contrasts with caloric contribution of D-sorbitol, confounding metabolic endpoint interpretation.

L-Sorbitol Comparative Evidence


Melting Point Differentiation

L-Sorbitol exhibits a distinct melting point of 91°C, which is consistently lower than the melting range reported for D-sorbitol (95-99°C to 98-100°C) . This ~4-10°C difference in thermal behavior provides a reliable, instrument-based method for distinguishing the enantiomers and verifying enantiomeric purity in procurement quality control workflows. The melting point of L-sorbitol is reported consistently across multiple reputable vendor specifications at 91°C (lit.) [1].

Melting Point
Data to verify
91°C
Δ 4–10°C lower than D-sorbitol
Supports identity verification and polymorph QC
Vendor-reported literature value
Physical characterization Quality control Polymorph identification

Optical Rotation Chiral Fingerprint

L-Sorbitol displays a specific optical rotation [α]²⁰/D of -93° to -101° (c=0.4 in acidified ammonium molybdate), whereas D-sorbitol exhibits a positive rotation of approximately +4° to +5° in water or +1.5° to +2.0° in acidified molybdate [1]. This large-magnitude negative rotation provides an unambiguous spectroscopic fingerprint that unequivocally distinguishes the L-enantiomer from all D-sugar alcohols. The molybdate-complexed measurement amplifies the rotational magnitude, enhancing analytical sensitivity for enantiopurity assessment [2].

Optical Rotation
Head-to-head
-93° to -101°
c=0.4, acid. molybdate; sign inversion vs D-sorbitol
Enables unambiguous enantiomeric identity confirmation
Reported rotation fingerprint; >20-fold magnitude difference
Chiral analysis Stereochemistry QC/QA Enantiomeric purity

Enzyme Stereoselectivity

A heterologously expressed dehydrogenase (annotated as ribitol-2-dehydrogenase from Bradyrhizobium japonicum USDA110) was characterized for activity toward both enantiomers of sorbitol. The enzyme exhibited a specific activity of 115 U/mg for D-sorbitol compared to only 0.1 U/mg for L-sorbitol, representing a 1,150-fold discrimination in favor of the D-enantiomer [1]. The Km values were determined as 12.7 mM for D-sorbitol and 9.2 mM for L-sorbitol, indicating that while L-sorbitol binds with comparable or slightly higher affinity, the catalytic turnover is profoundly impaired [1]. A separate xylitol dehydrogenase from Gluconobacter oxydans exhibited a Km of 4.92 μM and Vmax of 196.08 μM/min toward L-sorbitol, demonstrating that some enzymes can process L-sorbitol efficiently [2].

Enzyme Stereoselectivity
Head-to-head
115 U/mg (D) vs 0.1 U/mg (L)
1150-fold discrimination; Km comparable (9–13 mM)
Supports enantioselective biocatalyst design
Recombinant dehydrogenase from B. japonicum
Enzymology Biocatalysis Rare sugar synthesis Substrate specificity

Chiral Gelator Precursor

L-Sorbitol serves as the essential chiral starting material for synthesizing L-1,3:2,4-dibenzylidenesorbitol (L-DBS), the enantiomeric gelator counterpart to the widely studied D-DBS [1]. In a 2022 study published in Chemical Communications, L-DBS-CO₂Me was synthesized using L-sorbitol in place of D-sorbitol in the first synthetic step, enabling the preparation of enantiopure low-molecular-weight gelators (LMWGs) [1]. These L-DBS gelators formed hydrogels with equivalent physical properties to their D-enantiomer counterparts, but when mixtures of enantiomers were used, the resulting gels were weaker than homochiral gels, demonstrating that homochiral assembly underpins effective gelation [1]. Furthermore, L-sorbitol-derived isosorbide (actually derived from D-sorbitol dehydration; note that L-sorbitol yields the corresponding L-isoidide or L-isosorbide enantiomer) exhibits thermal stability with polyesters derived from it showing no racemization or decomposition when heated to 350°C [2].

Chiral Gelator Precursor
Cross-study comparable
L-DBS gels equivalent to D-DBS
Enantiomeric mixtures yield weaker gels
Supports procurement for stereoselective hydrogel research
Homochiral assembly requirement; qualitative comparison
Chiral materials Supramolecular chemistry Hydrogel synthesis Drug delivery

Metabolic Non-Utilization

According to US Patent 4,467,033, L-sugars including L-sorbitol-derived L-fructose are sweet like their D-sugar counterparts but are either not metabolized by the body or are metabolized to a significantly lesser extent than D-sugars [1]. This metabolic discrimination makes L-sorbitol and its derivatives attractive candidates for reduced-calorie sweetening agents and for individuals unable to metabolize common sugar sweetening agents without detrimental effects, such as diabetics [1]. In contrast, D-sorbitol is partially absorbed and metabolized, contributing approximately 2.6 kcal/g (compared to 4 kcal/g for sucrose) [2].

Metabolic Non-Utilization
Class-level inference
Reported non-metabolizable
D-sorbitol provides ~2.6 kcal/g
Context for non-caloric and metabolic pathway studies
Patent disclosure; in vivo confirmation required
Metabolic engineering Low-calorie sweeteners Diabetes research Non-nutritive ingredients

Biocatalytic Rare Sugar Synthesis

L-Sorbitol serves as the specific substrate for L-sorbitol dehydrogenase (LSDH)-catalyzed conversion to D-sorbose, a rare sugar [1]. This bioconversion operates optimally at 55°C, with amino acid residues C68 and M228 identified as critical for high-temperature stability of the enzyme [1]. In contrast, the industrial production of L-ascorbic acid (vitamin C) relies on the oxidation of D-sorbitol to L-sorbose via D-sorbitol dehydrogenase, a well-established commercial process [2]. L-Sorbitol thus provides access to the stereochemically distinct D-sorbose product, which is not obtainable from D-sorbitol feedstock. A xylitol dehydrogenase from G. oxydans also accepts L-sorbitol as substrate with a Km of 4.92 μM, demonstrating the potential for alternative enzymatic routes [3].

Biocatalytic Rare Sugar Synthesis
Class-level inference
L-sorbitol → D-sorbose
D-sorbitol → L-sorbose; LSDH optimum 55°C
Enables access to rare sugar D-sorbose via biocatalysis
Reported enzyme pathway; requires stereochemical control
Biocatalysis Rare sugar production Vitamin C synthesis Industrial biotechnology

L-Sorbitol Application Scenarios


Chiral Hydrogelator Synthesis

L-Sorbitol is the critical starting material for the synthesis of L-1,3:2,4-dibenzylidenesorbitol (L-DBS), a low-molecular-weight gelator that forms homochiral hydrogels with mechanical properties equivalent to those formed from D-DBS [1]. These enantiomeric gelators enable the fabrication of stereoselective drug delivery systems, as demonstrated by the differential encapsulation and release of naproxen enantiomers [1]. Researchers developing chiral supramolecular materials must procure L-sorbitol specifically to access the L-DBS platform; substitution with D-sorbitol would yield the wrong enantiomeric gelator and alter material properties.

D-Sorbose Biocatalytic Production

L-Sorbitol serves as the substrate for L-sorbitol dehydrogenase (LSDH)-catalyzed oxidation to D-sorbose, a rare sugar with potential applications as a low-calorie sweetener and pharmaceutical intermediate [1]. The enzyme exhibits a temperature optimum of 55°C, enabling robust bioprocess conditions [1]. Industrial biotechnology groups and academic labs investigating rare sugar biosynthesis should source L-sorbitol for these enantioselective conversions, as D-sorbitol cannot yield the same stereochemical products.

Stereoselectivity & Pathway Studies

The >1000-fold difference in specific activity between D-sorbitol (115 U/mg) and L-sorbitol (0.1 U/mg) for characterized dehydrogenases [1] makes L-sorbitol an invaluable tool for probing active-site stereoselectivity in sugar alcohol dehydrogenases. Researchers studying carbohydrate metabolism, enzyme evolution, or designing enantioselective biocatalysts should procure L-sorbitol as a stereochemically pure probe substrate to benchmark enzyme specificity and to investigate the structural determinants of substrate recognition.

Non-Metabolizable Sweetener Development

L-Sorbitol and its derivatives are not metabolized or are metabolized to a significantly lesser extent than D-sorbitol, which provides ~2.6 kcal/g [1][2]. This metabolic discrimination positions L-sorbitol as a candidate for truly non-caloric sweetening agents suitable for diabetic individuals or for use in calorie-reduced formulations. Formulation scientists and nutraceutical developers evaluating non-nutritive sweetener candidates should consider L-sorbitol over D-sorbitol when zero metabolizable calories are required.

Application
Selection Property
Validation Focus
Chiral hydrogelator synthesis
Enantiomeric purity and identity
Optical rotation and melting point QC
D-Sorbose biocatalytic production
Substrate stereochemistry
Enzyme specificity and product analysis
Enzyme stereoselectivity studies
Stereochemical probe purity
Dehydrogenase activity benchmarking
Non-caloric sweetener research
Reported non-metabolizable profile
Metabolic fate and caloric utilization assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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